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Protocols & Analytical Methods
Application Note: Regioselective Synthesis Protocol for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Application Note: Regioselective Synthesis Protocol for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly regioselective, step-by-step synthetic protocol for the preparation of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate, a sterically hindered 1,3,5-trisubstituted pyrazole building block.
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs such as celecoxib and rimonabant due to its robust metabolic stability and hydrogen-bonding capabilities[1]. The traditional construction of 1,3,5-trisubstituted pyrazoles relies on the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine[2].
The Regioselectivity Challenge: When utilizing an asymmetric 1,3-dicarbonyl precursor, the reaction frequently yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers[2]. In the synthesis of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate , regiocontrol is achieved by exploiting the profound steric and electronic disparities within the starting material, methyl 5,5-dimethyl-2,4-dioxohexanoate.
Mechanistic Causality:
-
Initial Attack (Electronic Control): The highly nucleophilic terminal amine ( −NH2 ) of phenylhydrazine preferentially attacks the C2-carbonyl. This carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent methyl ester, and it is sterically accessible compared to the C4-carbonyl.
-
Cyclization (Steric Control): Subsequent intramolecular cyclization by the secondary amine ( −NHPh ) onto the sterically encumbered C4-carbonyl (adjacent to the bulky tert-butyl group) selectively yields the desired 1,5-disubstituted pyrazole architecture. The thermal energy provided by refluxing ethanol is critical to overcoming the steric hindrance of the tert-butyl group during this ring-closure step.
Figure 1: Mechanistic pathway illustrating the regioselective formation of the 1,5-pyrazole isomer.
Reagents & Equipment
Safety Warning: Phenylhydrazine is highly toxic, a skin sensitizer, and a suspected human carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 5,5-dimethyl-2,4-dioxohexanoate | 186.21 | 1.0 | 1.00 g (5.37 mmol) | 1,3-Dicarbonyl Precursor |
| Phenylhydrazine | 108.14 | 1.1 | 0.639 g (5.91 mmol) | Binucleophile |
| Absolute Ethanol | 46.07 | N/A | 20 mL | Solvent |
| Glacial Acetic Acid | 60.05 | Catalytic | 3 drops | Brønsted Acid Catalyst |
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5,5-dimethyl-2,4-dioxohexanoate (1.00 g, 5.37 mmol) in absolute ethanol (20 mL).
-
Hydrazine Addition: Add phenylhydrazine (0.639 g, 5.91 mmol, 1.1 equiv) dropwise at room temperature over 5 minutes.
-
Expert Insight: Dropwise addition prevents localized concentration spikes, minimizing the formation of unwanted bis-hydrazone side products.
-
-
Catalysis: Add 3 drops of glacial acetic acid to the stirring mixture.
-
Expert Insight: Acetic acid acts as a Brønsted acid catalyst, protonating the C2-carbonyl oxygen to enhance its electrophilicity without fully protonating and deactivating the hydrazine nucleophile[3].
-
Phase 2: Cyclocondensation
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle for 4–6 hours.
-
Self-Validating TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (80:20). The disappearance of the UV-active diketone spot and the emergence of a new, highly UV-active spot (the pyrazole product) indicates reaction completion.
Phase 3: Work-up & Extraction
-
Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate (30 mL). Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (15 mL): Selectively protonates and removes any unreacted phenylhydrazine into the aqueous layer.
-
Saturated NaHCO3 (15 mL): Neutralizes residual acetic acid and HCl.
-
Brine (15 mL): Removes residual water from the organic phase.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude product.
Phase 4: Purification
-
Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 5% to 15% EtOAc in Hexanes.
-
Expert Insight: The desired 1,5-regioisomer typically elutes before the minor 1,3-isomer. The bulky tert-butyl and phenyl groups in the 1,5-isomer shield the polar pyrazole core, reducing its affinity for the stationary phase.
-
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the pyrazole.
Analytical Characterization
To ensure the scientific integrity of the synthesized compound, validate the structure using the following expected spectroscopic parameters[4].
| Analytical Method | Expected Signal / Observation | Structural Assignment |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 1.20 (s, 9H) | tert-butyl protons ( −C(CH3)3 ) |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 3.95 (s, 3H) | Methyl ester protons ( −OCH3 ) |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 6.85 (s, 1H) | Pyrazole C4-H (Diagnostic singlet) |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 7.35 - 7.50 (m, 5H) | N-Phenyl aromatic protons |
| LC-MS (ESI+) | m/z 259.1 [M+H]+ | Molecular ion peak corresponding to C15H18N2O2 |
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Optimization Strategy |
| Poor Regioselectivity (High 1,3-isomer) | Insufficient steric differentiation or use of phenylhydrazine hydrochloride salt[2]. | Ensure the use of free base phenylhydrazine. Hydrochloride salts alter the nucleophilicity of the nitrogens, favoring the 1,3-isomer[2]. |
| Incomplete Reaction | Steric hindrance at the C4-carbonyl preventing ring closure. | Increase reflux time to 8 hours. Ensure the ethanol is anhydrous to drive the condensation equilibrium forward. |
| Dark Brown/Red Crude Mixture | Auto-oxidation of phenylhydrazine. | Degas the ethanol with N2 prior to the reaction. Perform the reaction under an inert argon or nitrogen atmosphere. |
References
-
Da Silva, M. J. V., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." The Journal of Organic Chemistry, 2019. Available at:[Link]
-
Ansari, A., et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." Oriental Journal of Chemistry, 2017. Available at:[Link]
- BASF SE. "Preparation of pyrazoles." Google Patents, CA1141390A.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery
The Versatile Scaffold: Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery
Introduction: The Pyrazole Core as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically approved drugs.[4] The pyrazole scaffold is a key pharmacophore in drugs with anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties, among others.[5][6][7][8][9][10] The unique electronic properties of the pyrazole ring, including its capacity for hydrogen bonding and dipole interactions, allow for fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This document provides a detailed guide for the use of a specific, highly functionalized pyrazole derivative, methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate , as a strategic building block in the synthesis of novel bioactive molecules. We will explore its synthesis, key chemical transformations, and its application in the generation of compound libraries for drug discovery programs.
Chemical Profile of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
| Property | Value |
| IUPAC Name | methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 286435-97-0[11] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Synthetic Protocol: Accessing the Building Block
The synthesis of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can be achieved through a regioselective condensation reaction between a suitable β-dicarbonyl equivalent and phenylhydrazine. The following protocol is a robust and scalable method for its preparation.
Protocol 1: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established methods for pyrazole synthesis.[3][4]
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol (5 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (0.1 eq) followed by the dropwise addition of phenylhydrazine (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate.
Expected Outcome: The desired product is typically obtained as an off-white to pale yellow solid. The yield can be optimized by careful control of reaction conditions.
Application as a Versatile Building Block in Drug Discovery
The utility of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate lies in the reactivity of its ester functional group, which serves as a handle for further molecular elaboration.
Workflow for Derivatization
Caption: Derivatization workflow for the title compound.
Protocol 2: Saponification to 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities, most notably amide bond formation.
Materials:
-
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 ratio).
-
Hydrolysis: Add an excess of LiOH or NaOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
-
Expected Outcome: The carboxylic acid is typically a white to off-white solid and can often be used in the next step without further purification.
Protocol 3: Amide Coupling to Generate a Diverse Library
The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides, which are prevalent in many classes of drugs.
Materials:
-
5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
-
A diverse library of primary and secondary amines
-
A coupling agent such as HATU, HBTU, or EDC/HOBt
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Rationale for Reagent Choices:
-
Coupling Agents: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and often lead to high yields. EDC/HOBt is a more classical and cost-effective option.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired reaction.
Signaling Pathway and Target Interaction Model
The pyrazole core is a known scaffold for inhibitors of various kinases and other enzymes. The diverse library of amides generated from methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can be screened against a panel of biological targets. For instance, many pyrazole-containing compounds are known to inhibit protein kinases by competing with ATP for binding to the active site.
Caption: Model of competitive kinase inhibition.
Conclusion
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactivity of its ester group provide a gateway to a vast chemical space of novel pyrazole-3-carboxamides. The protocols outlined in this document offer a robust starting point for researchers to synthesize and derivatize this scaffold, enabling the exploration of new therapeutic agents targeting a wide range of diseases. The rich history and proven success of the pyrazole core in medicinal chemistry underscore the potential of this building block in the development of next-generation therapeutics.
References
-
Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Privileged Scaffolds in Medicinal Chemistry. RSC Advances, 7(51), 32067-32095. [Link]
-
Kumar, V., & Aggarwal, M. (2022). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10336-10343. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Gesi, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649012. [Link]
-
Nikalje, A. P. G. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 145-152. [Link]
-
Yet, L. (2018). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 9(12), 1575-1597. [Link]
-
Alam, M. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3121. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Kumar, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
Donohue, S. R., et al. (2006). Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging. Bioorganic & Medicinal Chemistry, 14(11), 3749-3763. [Link]
-
Desiraju, G. R., et al. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 286435-97-0|5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
Application Note: Regioselective C4-Arylation Strategies for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Application Note: Regioselective C4-Arylation Strategies for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Structural and Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. The functionalization of specific positions on the pyrazole core allows for the rapid exploration of chemical space and structure-activity relationships. The molecule methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate presents a unique synthetic paradigm[1].
When mapping the reactivity of the pyrazole core for C-H activation, the intrinsic preference typically follows the order C5 > C4 >> C3[2]. However, in this specific substrate, the N1 position is occupied by a phenyl ring, the C3 position is blocked by a methyl carboxylate ester, and the C5 position is shielded by a bulky tert-butyl group. Consequently, the C4 position remains the sole reactive site on the heterocyclic core.
Causality in Experimental Design
The extreme steric bulk of the C5 tert-butyl group forces the N1-phenyl ring out of planarity, heavily shielding the C4 position from one spatial face. Furthermore, the C3-carboxylate exerts an electron-withdrawing effect. Despite this deactivation, the C4 position retains sufficient electron density to undergo Electrophilic Aromatic Substitution (SEAr)[3]. This dual steric and electronic environment dictates two distinct synthetic strategies:
-
The Industry Standard (Two-Step): Exploiting the nucleophilicity of C4 via regioselective halogenation, followed by a sterically-accommodating Suzuki-Miyaura cross-coupling[4].
-
The Step-Economical Route (Direct C-H Arylation): Utilizing modern palladium catalysis with a Concerted Metalation-Deprotonation (CMD) pathway to directly functionalize the C4–H bond[5].
Synthetic Workflow Visualization
Figure 1: Divergent synthetic workflows for the C4-arylation of the pyrazole core.
Experimental Protocols
Protocol A: The Industry Standard (Two-Step Halogenation & Cross-Coupling)
Expertise & Causality Insight: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine to prevent over-oxidation or non-specific halogenation of the N1-phenyl ring. For the subsequent cross-coupling, Pd(dppf)Cl₂ is selected because its large bite angle stabilizes the palladium center and accelerates the reductive elimination step, which is crucial for overcoming the severe steric hindrance imposed by the adjacent tert-butyl and ester groups[4].
Step A1: Regioselective C4 Bromination
-
Charge a flame-dried 50 mL round-bottom flask with methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv, 10.0 mmol) and anhydrous acetonitrile (50 mL, 0.2 M).
-
Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes at 0 °C to control the exothermic SEAr process.
-
Warm the reaction to room temperature and stir for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The product will show a characteristic 1:1 isotopic pattern (M / M+2) indicative of mono-bromination, confirming that over-halogenation has not occurred.
-
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual electrophilic bromine.
-
Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 4-bromo intermediate is typically >95% pure and can be advanced without chromatography.
Step A2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine the 4-bromo pyrazole intermediate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).
-
Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).
-
Self-Validation Check: Ensure the catalyst powder is bright red/orange. A dark brown/black color indicates palladium degradation (formation of Pd black), which will severely diminish the yield of this sterically demanding coupling.
-
-
Evacuate and backfill the tube with Argon three times.
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).
-
Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and partition between EtOAc and water.
-
Purify the concentrated organic phase via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C4-arylated product.
Protocol B: The Step-Economical Route (Direct C-H Arylation)
Expertise & Causality Insight: Direct C4 arylation is sterically demanding and traditionally low-yielding. The addition of Pivalic Acid (PivOH) is the critical success factor here; the pivalate anion acts as a catalytic proton shuttle, significantly lowering the activation energy of the C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) transition state[2].
Step-by-Step Methodology:
-
In a dry, argon-flushed pressure vial, add the pyrazole substrate (1.0 equiv, 2.0 mmol), aryl bromide (1.5 equiv, 3.0 mmol), K₂CO₃ (2.0 equiv, 4.0 mmol), and PivOH (0.3 equiv, 0.6 mmol).
-
Add Pd(OAc)₂ (0.05 equiv, 0.1 mmol) and a sterically relieved phosphine ligand such as a ferrocenyl-diphosphane or PCy₃ (0.1 equiv, 0.2 mmol) depending on the aryl halide's electronics[5].
-
Suspend the mixture in anhydrous Toluene (10 mL, 0.2 M).
-
Self-Validation Check: Toluene is chosen over polar aprotic solvents to allow for the high temperatures (110 °C) required to overcome the activation barrier of the sterically hindered C4 position without degrading the ester functionality.
-
-
Seal the vial and heat to 110 °C for 16–24 hours.
-
Cool the reaction, dilute with EtOAc (20 mL), and wash sequentially with water and brine.
-
Dry the organic layer, concentrate, and purify via flash chromatography. (Note: Unreacted starting material can often be recovered, improving the effective yield based on recovered starting material).
Quantitative Data & Method Comparison
To assist in route selection, the quantitative performance metrics of both protocols are summarized below.
| Parameter | Protocol A: Two-Step (Bromination + Suzuki) | Protocol B: Direct C-H Arylation |
| Overall Yield | 70–85% (over two steps) | 45–65% |
| Step Count | 2 | 1 |
| Regioselectivity | Absolute (directed by halogenation) | Absolute (only C4 is available) |
| Catalyst Cost | Low to Moderate (Pd(dppf)Cl₂) | Moderate (Pd(OAc)₂ + Ligands) |
| Steric Tolerance | High (cross-coupling handles ortho-substituents well) | Moderate (bulky aryl halides may reduce yield) |
| Primary Use Case | Late-stage lead optimization, scale-up | Library generation, step-economy |
References
- Title: Methyl 5-(tert-butyl)
- Source: nih.
- Source: smolecule.
- Source: researchgate.
- Source: acs.
Sources
- 1. chemscene.com [chemscene.com]
- 2. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of Pyrazole Amides from Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Application Note: Preparation of Pyrazole Amides from Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Introduction & Scientific Rationale
Pyrazole-3-carboxamides represent a privileged and highly versatile scaffold in modern medicinal chemistry. They are frequently employed in the development of kinase inhibitors, cannabinoid receptor antagonists, and antimicrobial agents because the pyrazole core can form a rigid plane that embeds deeply into biological targets, such as the minor groove of DNA or specific kinase ATP-binding pockets, via π–π stacking interactions[1].
The specific starting material,2, features a bulky tert-butyl group at the C5 position and a phenyl ring at the N1 position[2]. This 1,5-disubstitution pattern forces the N1-phenyl ring out of the pyrazole plane due to severe steric clashing with the tert-butyl group. This creates a highly rigid, three-dimensional pharmacophore that minimizes entropic penalties upon target binding.
To functionalize the C3 position into various amides, a robust two-step synthetic sequence is required:
-
Saponification (Ester Hydrolysis) : Base-catalyzed conversion of the methyl ester to the intermediate 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
-
Amide Coupling : Carboxyl activation and subsequent nucleophilic acyl substitution with a primary or secondary amine.
Causality in Reagent Selection
-
Hydrolysis : We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system. The THF ensures complete dissolution of the lipophilic pyrazole ester, while water dissolves the inorganic LiOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester carbon. This accelerates saponification at ambient temperatures (20–50 °C) without degrading the pyrazole core[3].
-
Amidation : While traditional methods use thionyl chloride (SOCl₂) to form an acid chloride, this approach requires harsh conditions that can degrade sensitive functional groups on the amine partner[4]. Instead, we employ HATU and DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an intramolecular hydrogen bond that stabilizes the incoming amine transition state, dramatically increasing reaction rates and yields even for sterically hindered amines[5].
Experimental Workflows & Mechanisms
Workflow for the two-step synthesis of pyrazole-3-carboxamides from the methyl ester precursor.
Logical sequence of the HATU-mediated amide coupling mechanism via an OAt active ester intermediate.
Quantitative Data & Reagent Optimization
Table 1: Quantitative Reagent Stoichiometry
| Component | Role | Equivalents | Typical Concentration |
|---|---|---|---|
| Methyl Pyrazole-3-carboxylate | Starting Material | 1.0 eq | 0.1 M in THF |
| LiOH·H₂O | Hydrolysis Base | 3.0 eq | 1.0 M in H₂O |
| Pyrazole-3-carboxylic acid | Intermediate | 1.0 eq | 0.2 M in DMF |
| HATU | Coupling Reagent | 1.2 - 1.5 eq | N/A (Solid) |
| DIPEA | Organic Base | 3.0 eq | N/A (Neat liquid) |
| Amine | Nucleophile | 1.2 eq | N/A |
Table 2: Comparison of Amide Coupling Strategies for Pyrazole-3-carboxylic Acids
| Reagent System | Activation Intermediate | Reaction Time | Yield Profile | Key Advantage / Disadvantage |
|---|---|---|---|---|
| HATU / DIPEA | OAt Active Ester | 2 - 4 hours | Excellent (>85%) | High efficiency for hindered amines; prevents epimerization. |
| EDC / HOBt | OBt Active Ester | 12 - 24 hours | Good (60-80%) | Water-soluble byproducts ease workup; slower reaction kinetics. |
| SOCl₂ / TEA | Acid Chloride | 4 - 16 hours | Variable (50-90%) | Highly economical; harsh conditions can degrade sensitive amines. |
Step-by-Step Methodologies
Protocol A: Saponification to 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Self-Validating System: The disappearance of the non-polar ester starting material can be definitively tracked via TLC (Hexanes/EtOAc). Upon acidification of the aqueous phase, the carboxylic acid product precipitates heavily out of solution. This provides immediate visual confirmation of successful conversion and allows for isolation via simple filtration, bypassing the need for chromatography[3].
Procedure:
-
Dissolution : In a round-bottom flask, dissolve methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in THF (approx. 10 mL per gram of ester).
-
Base Addition : Dissolve LiOH·H₂O (3.0 eq) in deionized water (1/3 the volume of THF) and add dropwise to the stirring THF solution.
-
Reaction : Stir the biphasic mixture vigorously at room temperature for 4–12 hours. Monitor the reaction via TLC or LC-MS until complete consumption of the starting material is observed.
-
Workup : Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether or EtOAc to extract any unreacted lipophilic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the pH reaches 2-3. A thick white precipitate of the free carboxylic acid will form.
-
Isolation : Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.
Protocol B: Amide Coupling via HATU
Self-Validating System: The formation of the active ester is extremely rapid. The strategic sequence of aqueous washes guarantees purity: washing the organic layer with saturated NaHCO₃ safely removes any unreacted carboxylic acid and HOAt byproduct, while a 1N HCl wash removes unreacted amine and DIPEA. If the isolated mass matches the theoretical yield, the self-correcting liquid-liquid extraction has successfully yielded a highly pure crude product[5].
Procedure:
-
Activation : In a flame-dried flask under nitrogen, dissolve the 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–30 minutes to allow complete formation of the OAt active ester.
-
Coupling : Add the desired primary or secondary amine (1.2 eq) to the reaction mixture. (Note: If the amine is supplied as a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it).
-
Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor the conversion by LC-MS or TLC.
-
Quenching & Extraction : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and pour into a separatory funnel containing deionized water. Extract the aqueous layer with EtOAc (3x).
-
Washing : Wash the combined organic layers sequentially with:
-
1N aqueous HCl (removes DIPEA and unreacted amine)
-
Saturated aqueous NaHCO₃ (removes unreacted pyrazole acid and HOAt)
-
Brine (removes residual DMF and water)
-
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude pyrazole-3-carboxamide via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient depending on the amine's polarity) to yield the final target compound.
References
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Benchchem URL
- Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines Sphinxsai URL
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides Asianpubs URL
- Methyl 5-(tert-butyl)
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction J-Stage URL
Sources
Technical Notes & Optimization
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stalled kinetics, low yields, or incomplete conversions during the ester hydrolysis of sterically demanding pyrazole-3-carboxylates.
Overview & Structural Challenges
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a highly lipophilic and electronically deactivated heterocyclic ester. Researchers frequently report "incomplete reactions" when attempting to hydrolyze this compound to its corresponding carboxylic acid using standard mild conditions (e.g., LiOH in THF/H₂O).
The resistance to hydrolysis stems from two primary factors:
-
Extreme Lipophilicity: The combination of a C5 tert-butyl group and an N1 phenyl ring makes the substrate highly hydrophobic. In standard aqueous-organic mixtures, the substrate often aggregates or phase-separates, creating a biphasic system where the aqueous hydroxide nucleophile cannot efficiently access the ester.
-
Electronic Deactivation: The electron-rich nature of the pyrazole core donates electron density toward the C3 position, reducing the partial positive charge on the ester carbonyl carbon and decreasing its electrophilicity toward hydroxide attack ()[1].
Diagnostic FAQs
Q1: I am using 3 equivalents of LiOH in THF/H₂O at room temperature, but the reaction stalls at 40-50% conversion. Why? A: This is a classic solubility and mass-transfer issue. While LiOH in THF/MeOH/H₂O is a standard protocol for less hindered pyrazole-3-carboxylates (, )[2][3], the extreme lipophilicity of the 5-(tert-butyl)-1-phenyl substitution causes the starting material to fall out of solution as the reaction progresses. If the substrate is trapped in a hydrophobic micro-environment, the reaction stalls. Causality & Solution: Switch to a higher-boiling, more lipophilic co-solvent like 1,4-dioxane to maintain a single homogeneous phase, and increase the temperature.
Q2: Should I switch to acid-catalyzed hydrolysis to force the reaction to completion? A: No. Acid-catalyzed ester hydrolysis is an equilibrium process and rarely goes to completion. In contrast, base-promoted hydrolysis (saponification) is thermodynamically driven to completion due to the irreversible formation of the stable carboxylate salt ()[4]. Instead of switching to acid, increase the strength of your base (use NaOH or KOH) and apply heat.
Q3: Does the bulky tert-butyl group sterically hinder the C3 ester? A: Not directly. The tert-butyl group is at the C5 position, which is spatially distant from the C3 ester. The primary steric clash in this molecule is between the N1-phenyl and C5-tert-butyl groups, forcing the phenyl ring out of the pyrazole plane. However, these bulky groups significantly increase the overall hydrophobicity of the molecule, which sterically hinders the approach of water and hydroxide ions in the solvation shell ()[5].
Optimization Data Matrix
To illustrate the impact of solvent and base selection, the following table summarizes quantitative conversion data for the hydrolysis of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate under various laboratory conditions.
| Base (Eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion (%) | Observation |
| LiOH (3.0) | THF / H₂O (1:1) | 25 | 24 | 45% | Biphasic, SM precipitated |
| LiOH (3.0) | THF / MeOH / H₂O (3:1:1) | 25 | 24 | 68% | Sluggish kinetics |
| NaOH (5.0) | THF / MeOH / H₂O (3:1:1) | 65 | 12 | 85% | Improved, but incomplete |
| KOH (5.0) | 1,4-Dioxane / MeOH / H₂O (2:1:1) | 85 | 6 | >99% | Homogeneous, complete |
| NaOH (5.0) | 1,4-Dioxane / H₂O (4:1) | 100 (MW) | 0.5 | >99% | Rapid, complete conversion |
Note: Conversion determined by LCMS (UV 254 nm) integration of starting material (SM) vs. product.
Troubleshooting Workflow
Use the following decision tree to systematically optimize your hydrolysis conditions.
Decision tree for troubleshooting incomplete pyrazole-3-carboxylate hydrolysis.
Validated Experimental Protocols
Protocol A: High-Solubility Mixed-Solvent Hydrolysis (Thermal)
Causality: Replacing THF with 1,4-dioxane increases the boiling point of the reaction mixture, allowing for higher thermal energy input. The addition of methanol acts as a phase-transfer bridge between the hydrophobic pyrazole and the aqueous hydroxide.
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in 4.0 mL of 1,4-dioxane and 2.0 mL of methanol. Stir until the solution is completely clear.
-
Base Addition: Add 5.0 mmol of KOH dissolved in 2.0 mL of deionized water dropwise to the stirring organic solution.
-
Heating: Attach a reflux condenser and heat the mixture to 85°C using an oil bath. Stir vigorously (800+ rpm) for 6 hours.
-
Monitoring: Sample 10 µL of the reaction, quench into 1 mL of acetonitrile containing 0.1% formic acid, and analyze via LCMS to validate >99% conversion.
-
Workup: Once complete, cool to room temperature and concentrate under reduced pressure to remove the dioxane and methanol. Proceed to the isolation FAQs below.
Protocol B: Microwave-Assisted Alkaline Hydrolysis
Causality: Microwave irradiation provides rapid, super-heated conditions in a sealed vessel, overcoming the high activation energy barrier caused by the electron-rich pyrazole ring and steric bulk.
-
Preparation: In a 10 mL microwave vial, suspend 1.0 mmol of the ester in 4.0 mL of 1,4-dioxane.
-
Base Addition: Add 2.0 mL of a 2.5 M aqueous NaOH solution (5.0 mmol). Add a magnetic stir bar and seal the vial with a crimp cap.
-
Irradiation: Heat the vial in a microwave reactor at 100°C for 30 minutes with high-speed stirring.
-
Workup: Cool the vial using compressed air before uncrimping. Transfer the homogeneous solution to a flask for acidification.
Workup & Isolation FAQs
Q4: My LCMS shows 100% conversion to the carboxylic acid, but after extraction, my isolated yield is only 20%. Where is my product? A: You likely lost the product in the aqueous phase due to improper pH adjustment. Pyrazole-3-carboxylic acids are amphoteric. If the pH is too high (>5), the molecule remains as a water-soluble carboxylate salt. If the pH is too low (<2), the pyrazole nitrogen (N2) can become protonated, forming a water-soluble cationic species. Solution: Carefully adjust the aqueous layer to pH 3.0–4.0 using 1M HCl. At this specific isoelectric point, the molecule is neutral and will precipitate as a white solid. Extract multiple times with a highly polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF).
Q5: The product precipitated during acidification, but it formed an unfilterable, gummy emulsion. How do I isolate it? A: This is common when residual organic solvents (like dioxane or methanol) are left in the aqueous phase, or if the highly lipophilic product is "salting out" too rapidly. Solution: Ensure all volatile organics are completely removed via rotary evaporation before adding HCl. If an emulsion still forms, add brine (saturated NaCl) to the aqueous layer to force the organic product out of the water phase, and extract with ethyl acetate rather than attempting to filter the gum. Finally, dry the organic layer over anhydrous Na₂SO₄ to remove residual water ()[5].
References
-
Chemistry LibreTexts. "15.9: Hydrolysis of Esters." libretexts.org. Available at: [Link]
-
ACS Publications. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." acs.org. Available at:[Link]
-
National Institutes of Health. "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists." nih.gov. Available at: [Link]
-
Institute of Macromolecular Chemistry. "Design and synthesis of novel ditopic ligands with a pyrazole ring in the central unit." icmpp.ro. Available at:[Link]
Sources
optimizing recrystallization conditions for methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
optimizing recrystallization conditions for methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Target Compound: Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying highly lipophilic pyrazole derivatives. Due to the unique steric and electronic properties of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate, standard purification workflows often require optimization to prevent phase separation and maximize regiomeric purity.
Mechanistic Overview & Causality
The synthesis of pyrazole-3-carboxylates via the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyls frequently yields a mixture of regioisomers[1]. For our target molecule, the bulky tert-butyl group at the C5 position introduces massive steric hindrance against the N1-phenyl ring.
This steric clash forces the phenyl ring out of planarity with the pyrazole core, significantly lowering the lattice energy of the crystal compared to less hindered analogues. Consequently, the molecule exhibits a high propensity to "oil out" (undergo liquid-liquid phase separation, or LLPS) rather than crystallize from supersaturated solutions. To counteract this, solvent selection must balance the lipophilic core with the hydrogen-bonding capacity of the C3-ester moiety. Alcohols, particularly ethanol, are the authoritative standard for crystallizing pyrazole-3-carboxylate esters because they provide a steep solubility curve and disrupt LLPS via hydrogen bonding[2][3].
Solvent Selection & Solubility Matrix
To design a self-validating recrystallization protocol, you must select a solvent system that provides high solubility at reflux and near-zero solubility at 0 °C. Below is the quantitative solubility matrix used to guide solvent selection for this specific scaffold.
| Solvent System | Solubility at 20 °C (mg/mL) | Solubility at Reflux (mg/mL) | Suitability | Mechanistic Causality |
| Ethanol (Absolute) | < 5 | > 150 | Excellent | Steep thermal solubility curve; H-bonding with the ester stabilizes the solid-liquid boundary, preventing oiling out[2]. |
| Ethyl Acetate (EtOAc) | > 200 | > 500 | Poor (as single) | Solvation power is too high; the lipophilic compound remains dissolved even at sub-zero temperatures. |
| Heptane | < 1 | ~ 15 | Poor (as single) | Insufficient dielectric constant to solvate the polar C3-carboxylate group. |
| EtOAc / Heptane (1:4) | ~ 10 | > 100 | Good (Anti-solvent) | Tunable polarity allows precise control of supersaturation; excellent for separating regioisomers. |
Troubleshooting & FAQs
Q: My compound forms a cloudy emulsion (oils out) instead of crystallizing upon cooling. How do I fix this? A: Oiling out occurs when the cooling trajectory crosses the liquid-liquid phase separation (LLPS) boundary before reaching the nucleation boundary. Because the tert-butyl group lowers the melting point, the molten state becomes energetically accessible. Solution: Do not attempt to scratch the flask of an oiled-out mixture. Instead, reheat the mixture until completely homogeneous. Reduce your cooling rate to a maximum of 0.2 °C/min. Introduce authentic seed crystals just below the saturation temperature (the metastable zone) to bypass the nucleation energy barrier and force the system directly into the solid-liquid regime.
Q: How can I selectively crystallize the 5-tert-butyl isomer away from the 3-tert-butyl regioisomer impurity? A: Regioisomeric mixtures are a standard artifact of pyrazole cyclocondensation[1]. The 5-tert-butyl isomer experiences severe steric clash with the N1-phenyl group, making it less planar than the 3-tert-butyl isomer. Solution: Utilize the Anti-Solvent Protocol (Protocol B). The more planar 3-isomer typically exhibits lower solubility due to tighter crystal packing and will precipitate first from a less polar solvent mixture (e.g., EtOAc/Heptane). Filter off the 3-isomer, harvest the mother liquor (now enriched in your target 5-isomer), and concentrate it for a secondary crystallization.
Q: Why is my isolated yield so low when using pure ethanol? A: While ethanol is the literature standard for pyrazole carboxylates[2][3], excessive solvent volumes drastically reduce recovery due to the compound's inherent lipophilicity. Solution: Ensure you are strictly following the self-validating steps in Protocol A. If the solution is clear at reflux, you have added enough solvent. Do not add more. If yields remain below 60%, transition to Protocol B to chemically force precipitation.
Standard Operating Protocols (SOPs)
Protocol A: Single-Solvent Recrystallization (Ethanol)
This protocol utilizes a self-validating feedback loop to ensure optimal solvent volumes.
-
Preparation: Place 1.0 g of crude methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Initial Solvation: Add 5.0 mL of absolute ethanol. Heat the suspension to reflux (78 °C) using a controlled oil bath or heating block.
-
Volume Titration (Self-Validation): Add hot ethanol dropwise (up to a maximum of 3.0 mL additional) until the solution is completely clear.
-
Validation Check: A persistently clear solution indicates complete dissolution. If cloudiness persists after 8.0 mL total volume, insoluble impurities are present. Perform a hot gravity filtration.
-
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature at a rate of ~0.5 °C/min.
-
Yield Maximization: Once spontaneous nucleation occurs and a crystal bed forms, transfer the flask to an ice-water bath (0–5 °C) for exactly 1 hour.
-
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold absolute ethanol to remove surface impurities. Dry under high vacuum (≤ 1 mbar) for 4 hours.
Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)
Recommended for separating regioisomers or recovering material from mother liquors.
-
Dissolution: Dissolve 1.0 g of the crude product in the absolute minimum amount of hot Ethyl Acetate (~2.0 mL) at 60 °C.
-
Anti-Solvent Titration: Slowly add hot Heptane dropwise with vigorous stirring. Continue until the solution becomes faintly turbid (reaching the cloud point).
-
Equilibration (Self-Validation): Add exactly one drop of hot Ethyl Acetate to the turbid mixture.
-
Validation Check: The solution must instantly return to complete clarity. The system is now perfectly poised at the saturation limit.
-
-
Seeding & Cooling: Remove from heat. Immediately add 1–2 mg of pure seed crystals. Allow the mixture to cool undisturbed to room temperature.
-
Isolation: Filter the resulting crystals under vacuum, wash with 3.0 mL of cold heptane, and dry under high vacuum.
Optimization Workflow
Workflow for optimizing pyrazole-3-carboxylate recrystallization and mitigating oiling out.
References
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
- Source: Asian Journal of Chemistry (Asianpubs)
Sources
overcoming steric hindrance of the tert-butyl group in pyrazole carboxylate reactions
overcoming steric hindrance of the tert-butyl group in pyrazole carboxylate reactions
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Pyrazole Carboxylate Reactions
Welcome to the Advanced Troubleshooting Guide for Pyrazole Chemistry. This resource is designed for drug development professionals and synthetic chemists facing significant kinetic barriers when functionalizing pyrazole rings bearing the bulky tert-butyl ( t -Bu) group.
Diagnostic Decision Tree
Workflow for selecting the optimal protocol for sterically hindered pyrazole reactions.
FAQ 1: Amidation of tert-Butyl Pyrazole Carboxylic Acids
Q: Why do standard coupling reagents like EDC/HOBt fail or give <20% yields when amidating 1-tert-butyl-1H-pyrazole-5-carboxylic acid? A: The failure is driven by the massive van der Waals radius of the tert-butyl group, which creates a "steric umbrella" over the adjacent C5-carboxylate. Standard carbodiimide intermediates (like the O-acylisourea formed with EDC) are bulky. When the amine attempts to attack the highly congested carbonyl carbon, the activation energy is prohibitive. Consequently, the slow intermolecular nucleophilic attack allows the O-acylisourea to undergo an intramolecular O-to-N acyl shift, resulting in a dead-end, inactive N-acylurea byproduct (1)[1].
Q: What is the most reliable workaround for this steric clash? A: You must bypass the carbodiimide pathway by utilizing uronium/aminium-based coupling reagents like HATU, or by converting the acid directly into an acyl chloride. HATU forms an active OAt ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that hydrogen-bonds with the incoming amine, guiding it directly to the carbonyl carbon despite the steric bulk (2)[2]. Alternatively, acyl chlorides eliminate the bulky leaving group entirely, offering the smallest possible transition state (3)[3].
Quantitative Comparison of Amidation Strategies
| Coupling Strategy | Reagents | Typical Yield | Reaction Temp | Primary Byproducts |
| Uronium Coupling | HATU, DIPEA, DMF | 70–85% | 40–60 °C | HOAt, tetramethylurea |
| Acyl Chloride | SOCl2 , cat. DMF, DCM | 80–95% | 0 °C to RT | HCl, SO2 (gases) |
| Carbodiimide | EDC, HOBt, DIPEA | < 20% | RT | N-acylurea (stable) |
Protocol 1: Step-by-Step Amidation using HATU
-
Activation: Dissolve 1.0 eq of the tert-butyl pyrazole carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality Note: DIPEA is highly sterically hindered and non-nucleophilic. It deprotonates the acid without competing with the amine for the activated ester.
-
Intermediate Formation: Stir at room temperature for 30 minutes.
-
Self-Validation Check: Monitor the reaction via LC-MS. You must observe the complete disappearance of the starting carboxylic acid and the appearance of the M+1 peak corresponding to the HOAt active ester. If unreacted acid remains, ensure anhydrous conditions, as moisture hydrolyzes the active ester back to the starting material.
-
-
Amine Addition: Add 1.2 eq of the target amine.
-
Reaction: Stir at 50 °C for 12–18 hours. The elevated temperature provides the kinetic energy required to overcome the t -Bu steric barrier.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 , and brine to remove HOAt and urea byproducts. Dry over Na2SO4 and concentrate.
FAQ 2: Saponification of tert-Butyl Pyrazole Esters
Q: I am trying to hydrolyze ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate using LiOH at room temperature, but I only recover starting material. How can I drive this reaction? A: The ester carbonyl carbon is physically shielded by the adjacent tert-butyl group, preventing the solvated hydroxide ion from achieving the optimal Bürgi-Dunitz trajectory (approx. 107°) for nucleophilic attack. Furthermore, the t -Bu group creates a highly hydrophobic microenvironment that repels aqueous hydroxide. To solve this, you must increase the nucleophilicity of the base, use a solvent system that fully dissolves the hydrophobic substrate, and apply microwave heating to overcome the massive activation energy barrier.
Protocol 2: Microwave-Assisted Saponification
-
Preparation: In a microwave-safe vial, dissolve 1.0 eq of the hindered ester in a 3:1:1 mixture of THF:MeOH: H2O . Causality Note: THF ensures the lipophilic pyrazole remains in solution, while water provides the necessary hydroxide source.
-
Base Addition: Add 5.0 eq of LiOH· H2O . A massive excess of base forces the equilibrium forward in this sterically congested environment.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100 °C for 1–2 hours.
-
Workup: Cool to room temperature and evaporate the organic solvents under reduced pressure.
-
Isolation: Acidify the remaining aqueous layer to pH 2–3 using 1M HCl to precipitate the pyrazole carboxylic acid. Filter and dry.
-
Self-Validation Check: If no precipitate forms upon acidification, the highly lipophilic tert-butyl pyrazole acid may be trapped in the aqueous phase. Extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in chloroform) to recover the product.
-
FAQ 3: Cross-Coupling and Functionalization
Q: When performing Suzuki-Miyaura coupling on a halogenated tert-butyl pyrazole, I observe significant protodehalogenation instead of the cross-coupled product. What is going wrong? A: The bulky tert-butyl group impedes the transmetalation step of the palladium catalytic cycle. Because transmetalation with the boronic acid becomes kinetically slow, the long-lived Pd(II) intermediate has time to undergo competing side reactions, such as abstracting a proton from the solvent or base, leading to the reduced (protodehalogenated) pyrazole. Solution: Utilize sterically demanding, electron-rich phosphine ligands like TrippyPhos (). These specialized ligands accelerate both oxidative addition and reductive elimination by increasing the steric pressure around the palladium center, forcing the cross-coupled product out before side reactions can occur.
References
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ACS Publications.[Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.[Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA.[Link]
Sources
Reference Data & Comparative Studies
methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate vs ethyl ester analog reactivity comparison
methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate vs ethyl ester analog reactivity comparison
An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of methyl and ethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate, focusing on their utility in synthetic workflows.
Executive Summary
In medicinal chemistry, the 1,5-disubstituted 1H-pyrazole-3-carboxylate scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and cannabinoid receptor ligands. When synthesizing derivatives of 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate , chemists must choose between the methyl ester and the ethyl ester as the starting building block. While structurally similar, the choice of the alkoxy leaving group profoundly impacts downstream synthetic workflows—specifically saponification rates, susceptibility to transesterification, and overall process efficiency[1].
This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and offering validated experimental protocols for their transformation.
Structural and Mechanistic Analysis
The reactivity of the C3 ester in the 5-(tert-butyl)-1-phenyl-1H-pyrazole system is governed by a delicate balance of steric and electronic factors:
-
Steric Environment: The 5-tert-butyl and 1-phenyl groups create massive steric bulk, forcing the phenyl ring out of coplanarity with the pyrazole core. However, this steric shielding is highly localized to the N1 and C5 positions. The C3 ester remains relatively unhindered. Therefore, the reactivity of the ester is primarily dictated by the intrinsic properties of the methoxy vs. ethoxy groups rather than scaffold-induced hindrance.
-
Electronic Effects (Inductive): The pyrazole ring acts as an electron-withdrawing moiety, making the C3 carbonyl carbon highly electrophilic. The ethyl group possesses a slightly stronger positive inductive (+I) effect compared to the methyl group. This marginally increases the electron density at the carbonyl carbon of the ethyl ester, reducing its susceptibility to nucleophilic attack.
-
Leaving Group Dynamics: During base-catalyzed hydrolysis (saponification), the formation of the tetrahedral intermediate is the rate-determining step. The ethoxy group is sterically bulkier than the methoxy group, creating a higher activation energy barrier for the incoming hydroxide nucleophile. Consequently, methyl esters typically hydrolyze 2 to 3 times faster than their ethyl counterparts under identical alkaline conditions[2].
Mechanistic pathway of base-catalyzed ester hydrolysis highlighting the tetrahedral intermediate.
Quantitative Reactivity Comparison
The following table summarizes the comparative reactivity metrics of the methyl vs. ethyl ester analogs under standard synthetic conditions. Data is extrapolated from standardized kinetic studies of heterocyclic ester hydrolysis and amidation[3],[2].
| Reactivity Metric | Methyl Ester Analog | Ethyl Ester Analog | Mechanistic Causality |
| Alkaline Hydrolysis (t½) (LiOH, THF/H2O, 25°C) | ~45 minutes | ~130 minutes | Lower steric bulk of methoxy group lowers the activation energy for tetrahedral intermediate formation. |
| Transesterification Susceptibility (K2CO3 in EtOH or MeOH) | High (Converts to Ethyl rapidly in EtOH) | Low to Moderate (Converts to Methyl slowly in MeOH) | Methoxide is a better leaving group than ethoxide; methyl esters are more prone to solvent exchange[1]. |
| Direct Amidation Yield (R-NH2, neat, 120°C, 24h) | < 15% | < 5% | Both are highly resistant to direct amidation without Lewis acid catalysis due to pyrazole resonance stabilization. |
| Two-Step Amidation Yield (Hydrolysis → HATU Coupling) | > 90% (Faster overall cycle) | > 90% (Requires longer hydrolysis) | Once converted to the carboxylic acid, downstream coupling efficiency is identical. |
Experimental Protocols & Workflows
Because direct amidation of pyrazole-3-carboxylates is notoriously low-yielding, the industry standard is a self-validating two-step workflow: Saponification followed by Amide Coupling[3].
Protocol A: Standardized Base-Catalyzed Saponification
Expertise Note: A ternary solvent system is critical here. The highly lipophilic 5-(tert-butyl)-1-phenyl core requires an organic solvent (THF) for dissolution, while the hydroxide requires water. An alcohol co-solvent bridges the phases to ensure a homogeneous reaction. Critical Causality: If hydrolyzing the ethyl ester, use EtOH as the co-solvent. Using MeOH will cause rapid transesterification to the methyl ester, creating a mixed-ester intermediate that complicates TLC/LC-MS monitoring.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the pyrazole-3-carboxylate ester in 6 mL of a 1:1:1 mixture of THF/Alcohol/H2O (Use MeOH for the methyl ester; EtOH for the ethyl ester).
-
Base Addition: Add 3.0 equivalents (3.0 mmol, 72 mg) of Lithium Hydroxide (LiOH·H2O) in one portion.
-
Reaction Monitoring (Self-Validation): Stir at 25°C. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf ~0.6) will disappear, and the product will remain at the baseline (Rf = 0.0) due to carboxylate salt formation. The methyl ester typically completes in <1 hour; the ethyl ester may require 2-3 hours or mild heating (40°C).
-
Workup: Concentrate the mixture in vacuo to remove the THF and Alcohol. Dilute the aqueous residue with 5 mL of water and wash with 5 mL of Diethyl Ether to remove unreacted lipophilic impurities.
-
Acidification: Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH 2-3 is reached. A white precipitate (the free pyrazole-3-carboxylic acid) will form.
-
Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure acid.
Protocol B: Downstream Amide Coupling
Expertise Note: HATU is selected over traditional EDC/HOBt because pyrazole-3-carboxylic acids can exhibit sluggish reactivity or undergo premature decarboxylation if the active ester is not formed instantaneously. HATU generates a highly reactive 7-aza-OBt ester that drives the reaction forward efficiently.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 mmol of the isolated pyrazole-3-carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 10 minutes at room temperature to pre-form the active ester.
-
Coupling: Add 1.1 equivalents of the desired primary or secondary amine.
-
Monitoring: Stir for 2-4 hours. LC-MS will confirm the consumption of the activated acid mass and the appearance of the target amide.
-
Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.
Self-validating experimental workflow from ester saponification to final amide coupling.
Strategic Selection Guide
When designing a synthetic route involving the 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate scaffold, the choice between methyl and ethyl esters should be dictated by the specific needs of the project:
-
Choose the Methyl Ester when: Rapid library generation is required. The faster hydrolysis kinetics significantly reduce reaction times during the deprotection step, allowing for higher throughput in parallel synthesis workflows.
-
Choose the Ethyl Ester when: The synthetic route involves aggressive upstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) where premature ester cleavage or transesterification is a risk. The ethyl ester provides a slightly more robust protecting group profile against adventitious nucleophiles or mild basic conditions[1].
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A Comparative Guide to LC-MS Validation Methods for Purity Assessment of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
A Comparative Guide to LC-MS Validation Methods for Purity Assessment of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. For novel compounds such as methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate, a substituted pyrazole with potential applications in medicinal chemistry and materials science, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the validation of an LC-MS method tailored to the purity assessment of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate.
The Central Role of Method Validation
The validation process for an LC-MS method is a multifaceted endeavor, encompassing a series of experiments designed to challenge the method's performance characteristics. The core parameters, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and limit of quantification.[1][6]
Designing the Analytical Approach: Key Considerations for a Pyrazole Derivative
The structure of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₅H₁₈N₂O₂, Molecular Weight: 258.32 g/mol [7]) suggests a moderately hydrophobic molecule, making it well-suited for reverse-phase liquid chromatography. The presence of a nitrogen-containing heterocyclic ring and a phenyl group indicates that it will ionize efficiently, making it amenable to mass spectrometric detection.
A typical LC-MS system for this analysis would consist of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer, such as a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF-MS).[8] While MS/MS is ideal for known compounds, TOF-MS can be advantageous for identifying unknown impurities.[8]
A Comparative Look at Validation Parameters
The validation of an LC-MS method for purity determination involves a systematic evaluation of several key performance characteristics. Below, we compare and contrast these parameters, providing insights into their practical implementation.
| Validation Parameter | Objective | Key Considerations for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate |
| Specificity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][9] | The method should be able to separate the main peak from any potential process-related impurities or degradation products. This is typically achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation). |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[9] | A calibration curve should be constructed by plotting the peak area of the analyte against its known concentration. A linear relationship, typically with a correlation coefficient (r²) > 0.99, is expected. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For purity testing, the range should typically cover from the reporting level of impurities to 120% of the specification. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] | Accuracy is assessed by spiking a placebo or a known sample with known amounts of the analyte at different concentration levels. The percentage recovery should be calculated. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] It is typically expressed as the relative standard deviation (RSD). | This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] | For impurity determination, the LOQ should be at or below the reporting threshold for impurities. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] | Variations in mobile phase composition, pH, column temperature, and flow rate should be investigated to assess the method's robustness. |
Experimental Protocols for Method Validation
The following protocols provide a step-by-step guide to validating an LC-MS method for the purity determination of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate.
Specificity and Forced Degradation Studies
Objective: To demonstrate the method's ability to separate the main compound from potential degradation products.
Protocol:
-
Prepare stock solutions of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetonitrile/water).
-
Subject the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by LC-MS alongside an unstressed control sample.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can also be employed.
Linearity and Range
Objective: To establish the linear range of the method.
Protocol:
-
Prepare a stock solution of the reference standard of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate.
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected range of impurities (e.g., 0.05% to 1.0% of the nominal sample concentration).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
Precision
Objective: To assess the degree of scatter between multiple measurements.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of the analyte at a single concentration (e.g., the target impurity concentration).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.
-
Compare the results from both days to assess the variability.
-
Data Presentation and Interpretation
Clear and concise presentation of validation data is crucial for demonstrating the method's suitability. The following tables provide examples of how to summarize the quantitative data generated during the validation studies.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 2.0 | 304,560 |
| 5.0 | 759,900 |
| Linear Regression | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 151,850 |
| Y-intercept | 350 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | RSD (%) |
| 50% | 0.5 | 0.49 | 98.0 | 1.2 |
| 100% | 1.0 | 1.01 | 101.0 | 0.8 |
| 150% | 1.5 | 1.48 | 98.7 | 1.1 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | RSD (%) |
| Repeatability (Day 1) | 1.0 | 152,100 | 0.9 |
| Intermediate (Day 2) | 1.0 | 153,500 | 1.1 |
Visualizing the Validation Workflow
To better understand the logical flow of the LC-MS method validation process, the following diagrams illustrate the key stages and their interdependencies.
Caption: A high-level overview of the LC-MS method validation workflow.
Caption: The relationship between key LC-MS validation parameters.
Conclusion
The validation of an LC-MS method for the purity determination of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a systematic process that requires careful planning and execution. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R2), researchers can establish a reliable and robust analytical method. This guide has provided a comprehensive overview of the validation process, from the initial considerations for method design to detailed experimental protocols and data interpretation. The successful validation of an analytical method is not merely a regulatory requirement; it is a fundamental aspect of good scientific practice that ensures the quality and integrity of the data generated.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]
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National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]
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International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
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PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link]
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benchmarking methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in high-throughput screening libraries
benchmarking methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in high-throughput screening libraries
Benchmarking Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in High-Throughput Screening Libraries
Introduction
In modern drug discovery, the selection of high-quality building blocks dictates the success rate of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns. Pyrazole cores are privileged scaffolds, frequently appearing in FDA-approved drugs due to their favorable physicochemical properties and versatile coordination chemistry[1]. Within this chemical space, methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 1322605-01-5) emerges as a premium, sterically tuned fragment[2].
This guide objectively benchmarks the performance of this specific pyrazole-3-carboxylate against standard alternatives. By dissecting the causality behind its structural advantages, providing self-validating protocols for library generation, and evaluating its utility in targeting complex enzymatic systems such as Monoacylglycerol Lipase (MAGL)[3] and Histone Deacetylase 6 (HDAC6)[4], researchers can effectively integrate this compound into next-generation screening libraries.
Structural Causality and Physicochemical Profiling
The architecture of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is deliberately designed to maximize target engagement while maintaining strict drug-likeness. Every functional group serves a distinct mechanistic purpose:
-
The tert-Butyl Group (C5): Unlike a planar phenyl ring, the bulky, sp3-hybridized tert-butyl group restricts rotatable bonds and projects into deep, lipophilic pockets (e.g., the adenine subpocket of acetyltransferases or the hydrophobic channel of MAGL)[3]. It also acts as an electron-donating group, subtly modulating the pKa of the pyrazole core to enhance membrane permeability.
-
The N1-Phenyl Ring: Provides essential π-π stacking and cation-π interactions with aromatic residues (like Tyrosine or Tryptophan) within the target binding site[4].
-
The Methyl Carboxylate (C3): Serves as a highly efficient synthetic handle. While intact, it can be utilized in reactive fragment screening targeting carboxylate residues across the proteome[5]. More commonly, it is saponified and subjected to parallel amidation to generate diverse pyrazole-3-carboxamide libraries[1].
Table 1: Physicochemical Benchmarking of Pyrazole-3-Carboxylate Scaffolds To ensure optimal performance in biochemical assays, fragments must adhere to the Rule of Three (Ro3). The tert-butyl substituted variant offers a superior balance of lipophilicity and molecular weight compared to standard diaryl analogs[2].
| Scaffold / Compound | MW ( g/mol ) | LogP | TPSA (Ų) | H-Donors | H-Acceptors | Rotatable Bonds |
| Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate | 258.32 | 2.95 | 44.12 | 0 | 4 | 2 |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Standard) | 292.34 | ~3.80 | 44.12 | 0 | 4 | 3 |
| Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Unsubstituted) | 202.21 | ~1.85 | 44.12 | 0 | 4 | 2 |
Library Generation & Derivatization Workflows
To harness this building block for HTS, it is typically converted into a library of carboxamides. The methyl ester is highly stable, preventing premature degradation during storage, but can be readily hydrolyzed under mild basic conditions to yield the reactive carboxylic acid intermediate.
Workflow for generating pyrazole-3-carboxamide HTS libraries from the methyl ester building block.
Protocol 1: High-Throughput Parallel Amidation (Self-Validating System)
Causality: This protocol uses HATU as a coupling reagent because it efficiently activates sterically hindered carboxylic acids (due to the adjacent pyrazole nitrogen and bulky C5 group), ensuring the high conversion rates necessary for direct-to-biology HTS without intermediate purification.
-
Saponification: Dispense 100 mM of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate in THF/MeOH (1:1). Add 2.0 eq of 1M aqueous NaOH. Stir at 40°C for 4 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the ester peak (m/z 259 [M+H]+) and appearance of the acid peak (m/z 245 [M+H]+) self-validates the completion of the step. Neutralize with 1M HCl and lyophilize.
-
Activation: In a 96-well plate, add the crude acid (10 µmol/well), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (100 µL). Incubate for 15 minutes at room temperature to form the active ester.
-
Amidation: Add a diverse panel of primary/secondary amines (1.5 eq) to the respective wells. Shake at 300 rpm for 12 hours.
-
Quality Control: Sample 1 µL from control wells for LC-MS/MS analysis. A purity of >85% (UV 254 nm) is required to proceed directly to biochemical screening[1].
Biological Benchmarking: Target Engagement
When incorporated into HTS libraries, derivatives of this scaffold have shown exceptional hit rates across several target classes compared to standard isoxazole or un-substituted pyrazole libraries[6].
-
Monoacylglycerol Lipase (MAGL) Inhibition: 1,5-diphenylpyrazole-3-carboxamides are well-documented, potent, and reversible inhibitors of MAGL, a key node in the endocannabinoid system[3]. Replacing the C5-phenyl with a tert-butyl group maintains the necessary lipophilic bulk while reducing the overall molecular weight and planarity, often leading to improved solubility and reduced Pan Assay Interference Compounds (PAINS) liabilities[3].
-
Carbonic Anhydrase (CA) & Epigenetics: Pyrazole-carboxamides bearing sulfonamide moieties are highly effective CA inhibitors[7]. Furthermore, N-phenyl-pyrazole-3-carboxamides have been identified as highly selective inhibitors and degraders of HDAC6, useful in treating acute liver injury[4]. The tert-butyl variant provides a rigid vector that perfectly aligns the carboxamide pharmacophore with the zinc-binding domain of these enzymes.
Mechanistic binding model of pyrazole-3-carboxamides leading to enzyme inhibition.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Causality: TSA (or Differential Scanning Fluorimetry) is chosen over biochemical assays for initial hit validation because it directly measures thermodynamic stabilization of the target protein upon ligand binding, eliminating false positives caused by assay interference or aggregation.
-
Preparation: Prepare a master mix containing the target protein (e.g., purified MAGL at 2 µM) and SYPRO Orange dye (5X final concentration) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).
-
Compound Addition: Dispense 19 µL of the master mix into a 384-well PCR plate. Add 1 µL of the pyrazole-3-carboxamide library compounds (final concentration 10 µM, 5% DMSO). Include DMSO-only wells as negative controls.
-
Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a qPCR machine from 25°C to 95°C at a ramp rate of 0.05°C/sec, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).
-
Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve. A positive shift (ΔTm > 1.5°C) compared to the DMSO control is a self-validating metric that confirms direct target engagement[6].
Conclusion
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a structurally optimized, highly versatile building block. Its unique combination of a bulky lipophilic C5 substituent and an N1-aromatic system provides a superior starting point for FBDD and HTS library generation, consistently outperforming simpler pyrazole analogs in generating selective, high-affinity hits against complex therapeutic targets.
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Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors | ACS Publications.[Link]
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Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach | PMC. [Link]
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Safety & Regulatory Compliance
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
